1-Naphthalen-2-yl-ethanethiol
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Overview
Description
1-Naphthalen-2-yl-ethanethiol is an organic compound with the molecular formula C12H12S It is a thiol derivative of naphthalene, characterized by the presence of a sulfhydryl (-SH) group attached to an ethyl chain, which is further connected to a naphthalene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Naphthalen-2-yl-ethanethiol can be synthesized through several methods. One common approach involves the reaction of 2-naphthylacetic acid with thionyl chloride to form 2-naphthylacetyl chloride, which is then treated with hydrogen sulfide to yield this compound. The reaction conditions typically require an inert atmosphere and controlled temperatures to ensure the desired product is obtained with high purity .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems helps in maintaining consistent reaction conditions and improving yield. Additionally, purification processes such as distillation and recrystallization are employed to achieve the required purity levels for industrial applications .
Chemical Reactions Analysis
Types of Reactions: 1-Naphthalen-2-yl-ethanethiol undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: Reduction reactions can convert the thiol group to a sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it is replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed:
Oxidation: Disulfides, sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted naphthalene derivatives.
Scientific Research Applications
1-Naphthalen-2-yl-ethanethiol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of dyes, fragrances, and as an intermediate in the synthesis of other chemical compounds
Mechanism of Action
The mechanism of action of 1-Naphthalen-2-yl-ethanethiol involves its interaction with various molecular targets. The thiol group can form covalent bonds with proteins and enzymes, affecting their function. This interaction can lead to the modulation of biochemical pathways, such as oxidative stress response and signal transduction. The compound’s ability to donate electrons makes it a potential antioxidant, protecting cells from oxidative damage .
Comparison with Similar Compounds
1-Naphthalen-2-yl-ethanol: Similar structure but with a hydroxyl group instead of a thiol group.
2-Naphthylacetic acid: Precursor in the synthesis of 1-Naphthalen-2-yl-ethanethiol.
Naphthalene: Parent compound with two fused benzene rings.
Uniqueness: this compound is unique due to its thiol group, which imparts distinct chemical reactivity and potential biological activities. Compared to its analogs, the presence of the thiol group allows for specific interactions with biological molecules, making it valuable in medicinal chemistry and biochemistry research .
Properties
IUPAC Name |
1-naphthalen-2-ylethanethiol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12S/c1-9(13)11-7-6-10-4-2-3-5-12(10)8-11/h2-9,13H,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTAMZLMXADCCGQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC2=CC=CC=C2C=C1)S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.29 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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